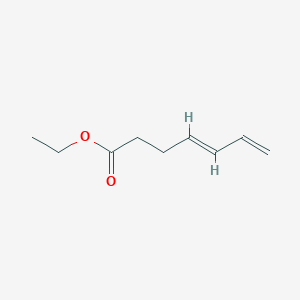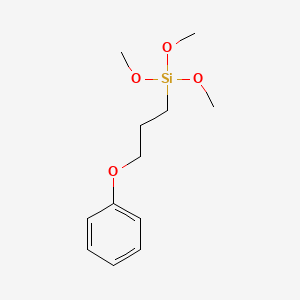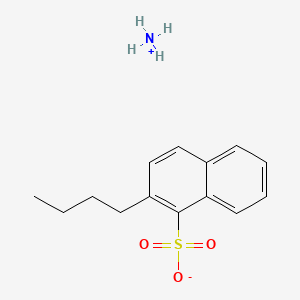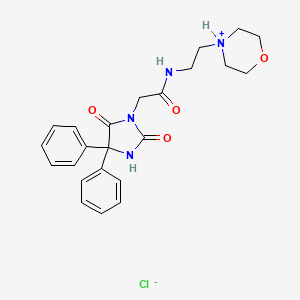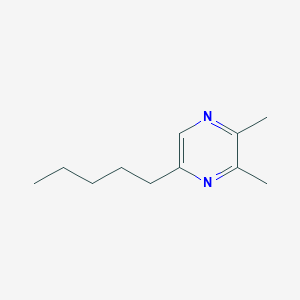![molecular formula C16H19NO B15345597 [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine](/img/structure/B15345597.png)
[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine is an organic compound with the molecular formula C16H19NO. It is characterized by a biphenyl group connected through an ether bond to an ethyl chain, which is further bonded to a dimethylamine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine typically involves the reaction of biphenyl-4-ol with ethylene oxide to form 2-(biphenyl-4-yloxy)ethanol. This intermediate is then reacted with dimethylamine under suitable conditions to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-4-yloxyacetaldehyde, while substitution reactions can produce various substituted amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of probes or as a ligand in biochemical assays .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of new materials with specific properties .
Mécanisme D'action
The mechanism of action of [2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine involves its interaction with molecular targets such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the dimethylamine group can participate in hydrogen bonding or ionic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(Biphenyl-4-yloxy)ethyl]amine: Similar structure but lacks the dimethylamine group.
N1-(2-(Biphenyl-4-yloxy)ethyl)propane-1,3-diamine: Contains an additional amine group, which may alter its reactivity and applications.
Uniqueness
[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine is unique due to the presence of both the biphenyl and dimethylamine groups. This combination imparts specific chemical and biological properties that are not observed in similar compounds .
Propriétés
Formule moléculaire |
C16H19NO |
|---|---|
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(4-phenylphenoxy)ethanamine |
InChI |
InChI=1S/C16H19NO/c1-17(2)12-13-18-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3 |
Clé InChI |
BKKDTZAGLJXSDE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


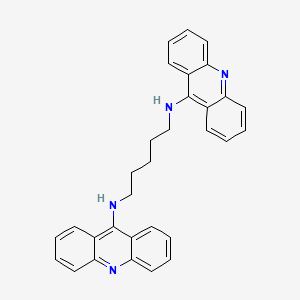
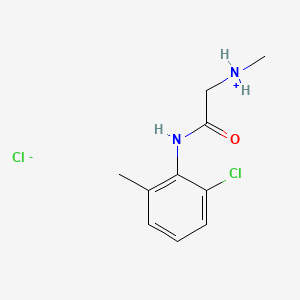
![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate](/img/structure/B15345536.png)
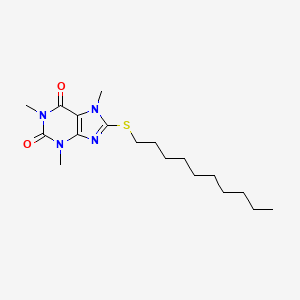
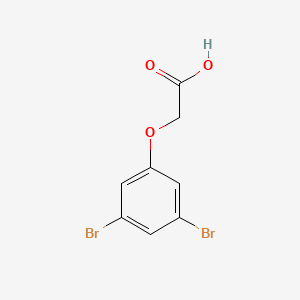
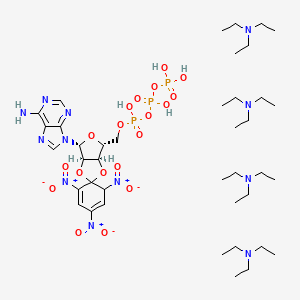
![N-[4-[[4-[(4-Hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]acetamide](/img/structure/B15345563.png)
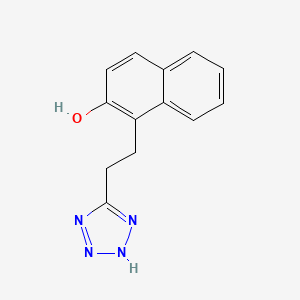
![acetic acid; N-[2-(2-hydroxyethylamino)ethyl]octadecanamide](/img/structure/B15345569.png)
